3-Methoxydibenzo[b,e]oxepine-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxydibenzo[b,e]oxepine-6,11-dione is a compound that belongs to the class of dibenzooxepines. These compounds are characterized by a fused ring structure that includes two benzene rings and an oxepine ring. This particular compound has been studied for its potential biological activities and its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-Methoxydibenzo[b,e]oxepine-6,11-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,10-dihydroxy-3-(hydroxymethyl)-8-methoxydibenzo[b,e]oxepine-6,11-dione as a starting material. This compound can be synthesized through a series of reactions including hydroxylation and methylation .
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
3-Methoxydibenzo[b,e]oxepine-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methoxydibenzo[b,e]oxepine-6,11-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and chemical properties.
Biology: The compound has shown potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has indicated potential therapeutic applications, such as anticancer and antifungal activities.
Wirkmechanismus
The mechanism of action of 3-Methoxydibenzo[b,e]oxepine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methoxydibenzo[b,e]oxepine-6,11-dione can be compared with other similar compounds, such as:
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Dibenzo[b,f]oxepine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities, such as anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
92439-16-2 |
---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
3-methoxybenzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C15H10O4/c1-18-9-6-7-12-13(8-9)19-15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |
InChI-Schlüssel |
ABJQRWWOKAZLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.